An In-depth Technical Guide to (4-Hydroxy-3-methoxyphenyl)boronic acid (CAS: 182344-21-4)
An In-depth Technical Guide to (4-Hydroxy-3-methoxyphenyl)boronic acid (CAS: 182344-21-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-Hydroxy-3-methoxyphenyl)boronic acid, a versatile building block in organic synthesis and a compound of interest for its potential biological activities. This document details its physicochemical properties, synthesis and purification protocols, spectroscopic data, and applications, with a focus on its role in cross-coupling reactions and its potential as a tyrosinase inhibitor and antimicrobial agent.
Physicochemical Properties
(4-Hydroxy-3-methoxyphenyl)boronic acid is a white to off-white solid. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 182344-21-4 | |
| Molecular Formula | C₇H₉BO₄ | [1][2] |
| Molecular Weight | 167.96 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥96% | [2] |
| InChI | InChI=1S/C7H9BO4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9-11H,1H3 | [2] |
| InChIKey | UZFBWSFTHSYXCN-UHFFFAOYSA-N | [2] |
| SMILES | B(C1=CC(=C(C=C1)O)OC)(O)O | [1] |
Synthesis and Purification
Proposed Synthesis Protocol
Reaction: Protection of the hydroxyl group of 4-bromo-2-methoxyphenol, followed by lithium-halogen exchange and reaction with a borate ester, and subsequent deprotection and hydrolysis.
Materials:
-
4-bromo-2-methoxyphenol
-
Protecting group reagent (e.g., tert-Butyldimethylsilyl chloride)
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Methodology:
-
Protection: The hydroxyl group of 4-bromo-2-methoxyphenol is first protected to prevent interference with the subsequent organolithium reagent. This can be achieved using a suitable protecting group like tert-butyldimethylsilyl (TBDMS).
-
Lithiation and Borylation: The protected aryl bromide is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. n-Butyllithium is added dropwise to perform a lithium-halogen exchange. After stirring for a specified time, triisopropyl borate is added, and the reaction is allowed to warm to room temperature.
-
Hydrolysis and Deprotection: The reaction is quenched with aqueous HCl. The acidic conditions will also facilitate the removal of the TBDMS protecting group.
-
Work-up and Purification: The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
Purification Protocol
Arylboronic acids can often be purified by recrystallization.[3][4]
Methodology:
-
Dissolve the crude (4-Hydroxy-3-methoxyphenyl)boronic acid in a minimal amount of a hot solvent, such as a mixture of ethanol and water.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
The following diagram illustrates a generalized workflow for the synthesis and purification of an arylboronic acid.
Spectroscopic Data
While experimental spectra for (4-Hydroxy-3-methoxyphenyl)boronic acid are not available in the provided search results, typical spectral characteristics can be predicted based on its structure.
| Spectroscopic Data | Predicted Characteristics |
| ¹H NMR | Aromatic protons would appear as multiplets in the range of 6.5-7.5 ppm. The methoxy protons would be a singlet around 3.8 ppm. The hydroxyl and boronic acid protons would appear as broad singlets, with chemical shifts dependent on solvent and concentration. |
| ¹³C NMR | Aromatic carbons would resonate in the 110-160 ppm region. The methoxy carbon would be around 55-60 ppm. The carbon attached to the boron atom would likely be deshielded. |
| IR (Infrared) Spectroscopy | Characteristic peaks would include a broad O-H stretch for the phenolic and boronic acid hydroxyl groups (around 3200-3600 cm⁻¹), C-H stretches for the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and B-O stretching (around 1300-1400 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 168. Fragmentation may involve the loss of water, methoxy group, or the boronic acid moiety. |
Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling
(4-Hydroxy-3-methoxyphenyl)boronic acid is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. A protocol adapted from the coupling of 5-iodovanillin with an arylboronic acid is provided below.[5][6][7]
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Coupling of an aryl halide (e.g., 5-iodovanillin) with (4-Hydroxy-3-methoxyphenyl)boronic acid.
Materials:
-
Aryl halide (e.g., 5-iodovanillin)
-
(4-Hydroxy-3-methoxyphenyl)boronic acid
-
Palladium catalyst (e.g., 10% Pd/C or Pd(OAc)₂)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., water, 1,4-dioxane)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Methodology:
-
In a round-bottom flask, combine the aryl halide (1.0 equiv), (4-Hydroxy-3-methoxyphenyl)boronic acid (1.2-1.5 equiv), palladium catalyst (e.g., 5 mol% Pd/C), and base (e.g., 3.0 equiv K₂CO₃).
-
Add the solvent (e.g., water) and stir the mixture vigorously.
-
Heat the reaction to reflux for the required time (e.g., 30 minutes to several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The catalytic cycle for the Suzuki-Miyaura coupling reaction is depicted in the following diagram.
Biological Activities
While specific studies on the biological activities of (4-Hydroxy-3-methoxyphenyl)boronic acid are limited in the provided search results, related phenolic and boronic acid compounds have shown promise in several areas.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. Phenolic compounds are known to be tyrosinase inhibitors. While no specific IC₅₀ value for (4-Hydroxy-3-methoxyphenyl)boronic acid is available, related compounds have demonstrated potent inhibitory activity. The mechanism often involves the chelation of copper ions in the enzyme's active site by the hydroxyl groups of the phenolic structure.
The general mechanism of tyrosinase inhibition by phenolic compounds is illustrated below.
Antimicrobial Activity
Boronic acids have emerged as a class of compounds with significant antimicrobial potential.[8][9][10][11] Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance.[8][12] The boron atom can form a stable tetrahedral complex with the active site serine of these enzymes, effectively inactivating them.[12]
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties. The antioxidant capacity of (4-Hydroxy-3-methoxyphenyl)boronic acid can be evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[13][14][15][16][17] These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.
The following table summarizes potential biological activities and the assays used for their evaluation.
| Biological Activity | Assay | Key Principle |
| Tyrosinase Inhibition | Spectrophotometric assay using L-DOPA as a substrate | Measures the decrease in the rate of dopachrome formation in the presence of the inhibitor. |
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) determination | Determines the lowest concentration of the compound that inhibits the visible growth of a microorganism. |
| Antioxidant Activity | DPPH Radical Scavenging Assay | Measures the discoloration of the DPPH radical upon receiving a hydrogen atom or electron from the antioxidant. |
| ABTS Radical Scavenging Assay | Measures the reduction of the ABTS radical cation by the antioxidant. |
Conclusion
(4-Hydroxy-3-methoxyphenyl)boronic acid is a valuable and versatile compound for researchers in organic synthesis and drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex molecular architectures. Furthermore, its structural similarity to known bioactive molecules suggests potential for further investigation into its tyrosinase inhibitory, antimicrobial, and antioxidant properties. This guide provides a foundational understanding of this compound, though further experimental validation of the proposed protocols and biological activities is warranted.
References
- 1. (4-Hydroxy-3-methoxyphenyl)boronic acid | C7H9BO4 | CID 11557349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boronic acid, B-(4-hydroxy-3-methoxyphenyl)- | CymitQuimica [cymitquimica.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
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- 7. tandfonline.com [tandfonline.com]
- 8. news-medical.net [news-medical.net]
- 9. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of Organoboron Compounds against Biofilm-Forming Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
